Icerguastat

Description

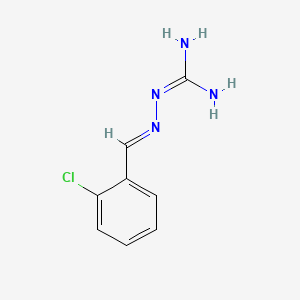

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icerguastat: A Multi-Modal Modulator of Cellular Stress for Neuroprotection

An In-Depth Technical Guide on the Mechanism of Action of Icerguastat in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Icerguastat (also known as IFB-088 and sephin1) is a clinical-stage, orally available small molecule with a multi-faceted mechanism of action that positions it as a promising therapeutic candidate for a range of neurodegenerative diseases. At its core, Icerguastat is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, a key regulator of the Integrated Stress Response (ISR). By prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), Icerguastat enhances the cell's ability to cope with proteotoxic stress, a common pathological hallmark of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.[1][2][3] Beyond its primary ISR-modulating activity, Icerguastat also exhibits neuroprotective effects through the selective antagonism of GluN2B-containing NMDA receptors and the reduction of mitochondrial reactive oxygen species (ROS).[2][4] This guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to Icerguastat's action in neurodegeneration.

Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)

The primary mechanism of Icerguastat is the selective inhibition of the stress-induced PPP1R15A/PP1c phosphatase complex.[5][6] This complex is responsible for the dephosphorylation of eIF2α. Phosphorylation of eIF2α is a central event in the ISR, a signaling network activated by various cellular stresses, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress).[7]

Phosphorylated eIF2α attenuates global protein synthesis, thereby reducing the load of newly synthesized proteins entering the stressed ER. Paradoxically, it also selectively promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program aimed at restoring cellular homeostasis.[8] By inhibiting the dephosphorylation of eIF2α, Icerguastat prolongs this adaptive response, giving stressed cells more time to clear protein aggregates and restore normal function.[5][9]

Secondary Mechanisms of Neuroprotection

In addition to its primary effect on the ISR, Icerguastat possesses other neuroprotective properties:

-

Selective Antagonism of GluN2B-NMDA Receptors: Icerguastat selectively antagonizes NMDA receptors that contain the GluN2B subunit.[2] Overactivation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx, a key driver of excitotoxicity and subsequent neuronal death in many neurodegenerative conditions.[4][10] By blocking these specific NMDA receptors, Icerguastat helps to mitigate this excitotoxic damage.[11]

-

Reduction of Mitochondrial ROS: Icerguastat has been shown to reduce the production of mitochondrial reactive oxygen species (ROS) in a manner independent of its NMDA receptor antagonism.[2] Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, is a significant contributor to neuronal damage in neurodegenerative diseases.

-

Normalization of Calcium Homeostasis: Through its combined effects on NMDA receptors and mitochondrial function, Icerguastat helps to normalize dysregulated intracellular calcium levels, a central point of convergence for various neurotoxic pathways.[2]

Preclinical Evidence in Neurodegenerative Disease Models

Charcot-Marie-Tooth (CMT) Disease

Preclinical studies in mouse models of CMT1A (C3-PMP22 mice) and CMT1B (MpzR98C/+ mice) have demonstrated the therapeutic potential of Icerguastat.[7][9][12]

Table 1: Summary of Preclinical Data in CMT Mouse Models

| Parameter | Mouse Model | Treatment | Outcome | Reference |

| Motor Function | MpzR98C/+ (CMT1B) | 1 mg/kg Icerguastat, b.i.d., 5 months | Improved grip strength and rotarod performance. | [13] |

| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg Icerguastat, b.i.d., 12 weeks | Improved treadmill performance and grip strength. | [9][12] | |

| Neurophysiology | MpzR98C/+ (CMT1B) | 1 mg/kg Icerguastat, b.i.d., 5 months | Improved motor and sensory nerve conduction velocities. | [13] |

| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg Icerguastat, b.i.d., 12 weeks | Improved motor nerve conduction velocity. | [9][12] | |

| Myelination | MpzR98C/+ (CMT1B) | 1 mg/kg Icerguastat, b.i.d., 5 months | Improved g-ratios and myelin thickness. | [13] |

| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg Icerguastat, b.i.d., 12 weeks | Increased myelination of large-caliber axons. | [9] | |

| Biomarkers | MpzR98C/+ (CMT1B) | 1 mg/kg Icerguastat, b.i.d., 5 months | Reduced mRNA levels of UPR markers (Chop, BiP). | [13] |

| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg Icerguastat, b.i.d., 12 weeks | Increased phosphorylation of eIF2α. | [12] |

Amyotrophic Lateral Sclerosis (ALS)

In models of ALS, Icerguastat has been shown to address key pathological features, notably the cytoplasmic mislocalization of TDP-43, a protein aggregate found in approximately 97% of ALS cases.[1][14]

Table 2: Summary of Preclinical Data in ALS Models

| Parameter | Model | Treatment | Outcome | Reference |

| Motor Neuron Survival | Primary rat motor neurons (glutamate-induced excitotoxicity) | 500 nM Icerguastat | Increased motor neuron survival. | [15] |

| SOD1G93A mice | Not specified | Improved motor neuron survival in the spinal cord. | [2] | |

| TDP-43 transgenic zebrafish | Not specified | Improved motor neuron survival. | [2] | |

| TDP-43 Pathology | Primary rat motor neurons | 500 nM Icerguastat | Reduced extranuclear TDP-43 localization. | [15] |

| SOD1G93A mice | Not specified | Decreased TDP-43 in the triton-insoluble fraction of the spinal cord. | [15] | |

| Motor Function | TDP-43 transgenic zebrafish | Not specified | Improved motor function and survival. | [2] |

| Mitochondrial Function | Primary rat motor neurons | Not specified | Reduced mitochondrial ROS production. | [15] |

| RNA Splicing | SH-SY5Y cells (oxidative stress) | Not specified | Reduced abnormal splicing associated with TDP-43 nuclear loss of function. | [15] |

Clinical Development

Icerguastat has completed a Phase 2a clinical trial (NCT05508074) in patients with bulbar-onset ALS.[6][16][17]

Table 3: Overview of the P288ALS TRIAL (NCT05508074)

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Population | 51 patients with bulbar-onset Amyotrophic Lateral Sclerosis |

| Intervention | Icerguastat (25 mg, twice daily) + Riluzole vs. Placebo + Riluzole |

| Primary Outcome | Safety and tolerability |

| Key Findings | Icerguastat was reported to be safe and well-tolerated.[16] The study also showed a significant slowing of disease progression in certain patients.[16] |

A Phase 1 study (NCT03610334) in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of Icerguastat.[17][18]

Experimental Protocols

Preclinical CMT Mouse Studies

-

Animal Models: MpzR98C/+ knock-in mice on an FVB/N background for CMT1B and C3-PMP22 transgenic mice on a C57BL/6J background for CMT1A were used.[9]

-

Drug Administration: Icerguastat was administered via oral gavage twice daily (b.i.d.). For the MpzR98C/+ study, 1 mg/kg was given for 5 months starting at postnatal day 30 (PND30).[9] For the C3-PMP22 study, 0.5 mg/kg or 1 mg/kg was administered for 12 weeks starting at PND15.[9]

-

Behavioral Analysis:

-

Electrophysiology: Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) were measured in the sciatic nerve under anesthesia.[9]

-

Morphological Analysis: Sciatic and femoral nerves were dissected, fixed, and embedded. Semi-thin sections were stained with toluidine blue to assess myelination, including g-ratios (axon diameter to fiber diameter) and myelin thickness.[9]

-

Western Blotting: Sciatic nerve protein extracts were used to quantify levels of phosphorylated eIF2α and total eIF2α, as well as UPR markers like BiP.[12]

-

qRT-PCR: RNA was isolated from sciatic nerves to measure the mRNA levels of UPR-related genes such as BiP, Chop, and Xbp1s.[12]

Preclinical ALS Studies

-

Primary Motor Neuron Culture: Motor neurons were isolated from the spinal cords of rat embryos and cultured. To induce excitotoxicity, cultures were exposed to glutamate. Icerguastat was added prior to glutamate exposure. Neuron survival was assessed by counting MAP-2 positive cells.[15]

-

TDP-43 Localization Analysis: In primary motor neurons, cells were fixed and stained with antibodies against TDP-43 and a nuclear stain (Hoechst). The extranuclear TDP-43 signal was quantified by measuring the fluorescent signal outside the nucleus.[15]

-

Mitochondrial ROS Measurement: Specific fluorescent probes that react with mitochondrial ROS were used in live primary motor neurons to quantify oxidative stress levels following glutamate intoxication, with or without Icerguastat treatment.[15]

-

Zebrafish Model: A transgenic zebrafish model expressing mutant TDP-43 was used to assess motor function (e.g., touch-evoked escape response) and survival following treatment with Icerguastat.[2][14]

Conclusion

Icerguastat presents a compelling, multi-modal therapeutic strategy for neurodegenerative diseases. Its primary mechanism of action, the modulation of the Integrated Stress Response, directly targets the fundamental pathology of protein misfolding and aggregation that is common to many of these disorders. This is complemented by secondary neuroprotective effects that mitigate excitotoxicity and oxidative stress. The robust preclinical data in models of CMT and ALS, coupled with promising initial clinical findings, underscore the potential of Icerguastat as a disease-modifying therapy. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patient populations.

References

- 1. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]

- 3. life-science-alliance.org [life-science-alliance.org]

- 4. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alsnewstoday.com [alsnewstoday.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The small compound Icerguastat reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mis-localization of endogenous TDP-43 leads to ALS-like early-stage metabolic dysfunction and progressive motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. life-science-alliance.org [life-science-alliance.org]

- 16. alsnewstoday.com [alsnewstoday.com]

- 17. Icerguastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

Icerguastat: A Selective Inhibitor of the PPP1R15A/PP1c Phosphatase Complex for Mitigating Proteotoxic Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icerguastat (also known as Sephin1 and IFB-088) is a first-in-class, orally available small molecule designed to combat diseases driven by protein misfolding. It is a selective inhibitor of the stress-induced Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), a key component of the PPP1R15A/PP1c phosphatase complex. By selectively targeting this complex, Icerguastat prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR). This mechanism enhances the cell's ability to manage proteotoxic stress, offering a promising therapeutic strategy for a range of neurodegenerative and other protein misfolding diseases. This guide provides a comprehensive overview of the technical details surrounding Icerguastat, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Integrated Stress Response and PPP1R15A

Cells possess a sophisticated network of signaling pathways to cope with various stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The Unfolded Protein Response (UPR) is a primary adaptive mechanism to alleviate ER stress. A critical branch of the UPR is mediated by the PERK (PKR-like ER kinase), which, upon activation, phosphorylates eIF2α.[1]

Phosphorylated eIF2α attenuates global protein synthesis, reducing the load of newly synthesized proteins entering the ER. Paradoxically, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in protein folding, amino acid metabolism, and antioxidant responses.[2][3] This entire process is part of a broader cellular program called the Integrated Stress Response (ISR).[4]

The dephosphorylation of eIF2α, which terminates this protective response and resumes global protein synthesis, is mediated by protein phosphatase 1 (PP1). The specificity of PP1 for phosphorylated eIF2α is conferred by its regulatory subunits. PPP1R15A (also known as GADD34) is a stress-inducible regulatory subunit that forms a complex with the catalytic subunit of PP1 (PP1c) to dephosphorylate eIF2α, thus acting as a negative feedback regulator of the ISR.[5][6] In contrast, a related constitutive subunit, PPP1R15B (or CReP), maintains basal eIF2α dephosphorylation.

Icerguastat: Mechanism of Action

Icerguastat is a derivative of Guanabenz that has been engineered to eliminate the α2-adrenergic agonist activity responsible for the hypotensive side effects of the parent compound. Icerguastat selectively targets the stress-induced PPP1R15A/PP1c phosphatase complex.[4] By inhibiting this complex, Icerguastat prevents the dephosphorylation of eIF2α, thereby prolonging the adaptive phase of the ISR. This sustained phosphorylation of eIF2α allows cells more time to resolve protein misfolding and restore proteostasis.[4] A key feature of Icerguastat's selectivity is its lack of significant activity against the constitutive PPP1R15B/PP1c phosphatase complex, which is crucial for avoiding persistent, detrimental inhibition of protein synthesis in non-stressed cells.

dot

Caption: Mechanism of Action of Icerguastat.

Quantitative Data

In Vitro Potency

While Icerguastat has been demonstrated to selectively bind to a recombinant fragment of PPP1R15A and disrupt the PPP1R15A-PP1c complex in cellular assays, specific IC50 or Ki values for the inhibition of the phosphatase complex are not consistently reported in publicly available literature. Some studies have indicated that the precise mechanism of action may be more complex than direct disruption of the pre-formed complex and is a subject of ongoing investigation. However, a concentration of 5 µM Icerguastat has been shown to prolong eIF2α phosphorylation in oligodendrocytes under stress.

Preclinical Efficacy

The therapeutic potential of Icerguastat has been evaluated in several preclinical models of protein misfolding diseases.

| Disease Model | Animal Model | Icerguastat Dose & Administration | Key Findings | Reference |

| Charcot-Marie-Tooth 1B | MPZmutant mice | 1 mg/kg, oral, twice daily | Rescued myelination defects and decreased expression of ER stress genes. | |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | Not specified | Prevented motor neuron loss, accumulation of insoluble SOD1mutant, and decreased ER stress markers. | |

| Prion Disease | Prion-infected mice | 100 µg, intraperitoneal, 3 times/week for 60 days, then twice/week for 20 days | Significantly prolonged survival. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | EAE mice | 4-8 mg/kg, intraperitoneal, daily for 35 days | Delayed the onset of clinical disease. |

Clinical Efficacy (Phase 2 Trial in Bulbar-Onset ALS)

A Phase 2 clinical trial (NCT05508074) evaluated the safety and efficacy of Icerguastat in patients with bulbar-onset Amyotrophic Lateral Sclerosis.[1]

| Trial Identifier | Patient Population | Icerguastat Dose & Administration | Primary Outcome | Key Secondary Efficacy Outcome (Per-Protocol Population) | Reference |

| NCT05508074 | 51 patients with bulbar-onset ALS | 25 mg, oral, twice daily (in addition to riluzole) | Safety and tolerability (met) | Statistically significant and clinically meaningful slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). | [1] |

| ALSFRS-R Score Decline (points/month) | Icerguastat + Riluzole | Placebo + Riluzole | p-value | Reference |

| Per-Protocol Population (n=40) | -0.95 | -1.42 | Statistically Significant | [1] |

Biomarker data from this study also suggested that Icerguastat activated the integrated stress response and reduced oxidative stress as intended.[1]

Experimental Protocols

Western Blot for Phosphorylated eIF2α

This protocol is essential for assessing the direct pharmacodynamic effect of Icerguastat.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Induce ER stress using a known inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of Icerguastat for the desired duration.

-

Include appropriate vehicle controls.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of eIF2α.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF2α.

dot

Caption: Western Blot Workflow for p-eIF2α.

Cell Viability Assay under ER Stress

This assay determines the cytoprotective effect of Icerguastat.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

2. Treatment:

-

Treat cells with a range of concentrations of Icerguastat in the presence of a fixed concentration of an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

-

Include controls for untreated cells, cells treated with the ER stressor alone, and cells treated with Icerguastat alone.

3. Incubation:

-

Incubate the cells for a period sufficient to induce cell death in the ER stressor-only group (e.g., 24-72 hours).

4. Viability Measurement:

-

Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at ~570 nm.

-

Resazurin (alamarBlue) Assay: Add resazurin solution and incubate for 1-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).

-

CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

5. Data Analysis:

-

Normalize the results to the untreated control group (set to 100% viability).

-

Plot cell viability against the concentration of Icerguastat to determine its protective effect.

In Vivo Efficacy Study in SOD1G93A Mouse Model of ALS

1. Animal Model:

-

Use transgenic mice expressing the human SOD1G93A mutation, which develop a progressive motor neuron disease resembling ALS.

2. Treatment Administration:

-

Begin treatment with Icerguastat or vehicle control at a presymptomatic or early symptomatic stage.

-

Administer the compound via an appropriate route, such as oral gavage or intraperitoneal injection, at a predetermined dose and frequency.

3. Monitoring of Disease Progression:

-

Motor Function: Regularly assess motor performance using tests such as the rotarod, hanging wire test, and grip strength measurement.

-

Body Weight: Monitor body weight as an indicator of general health and disease progression.

-

Disease Onset and Survival: Record the age of onset of symptoms (e.g., tremor, hind limb weakness) and the humane endpoint.

4. Post-mortem Analysis:

-

At the study endpoint, perfuse the animals and collect spinal cord and brain tissue.

-

Histology: Perform immunohistochemical staining for markers of motor neuron survival (e.g., NeuN, ChAT), astrogliosis (GFAP), and microgliosis (Iba1).

-

Biochemical Analysis: Prepare tissue lysates to measure levels of ER stress markers, insoluble SOD1 aggregates, and other relevant biomarkers by Western blot or ELISA.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Higher-order phosphatase–substrate contacts terminate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

Icerguastat's Molecular Intervention in Cellular Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat (also known as Sephin1 and IFB-088) is a first-in-class oral small molecule drug candidate with a novel mechanism of action centered on the modulation of the Integrated Stress Response (ISR), a crucial cellular pathway activated during periods of cellular stress.[1] This technical guide provides an in-depth exploration of the molecular targets of Icerguastat, detailing its mechanism of action, summarizing key quantitative data, and providing outlines of relevant experimental protocols. The primary molecular target of Icerguastat is the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1) complex.[2][3] By selectively inhibiting the stress-induced PPP1R15A/PP1c phosphatase complex, Icerguastat prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the ISR.[2][4] This action allows cells under stress additional time to manage misfolded proteins and restore proteostasis, offering a promising therapeutic strategy for a range of diseases characterized by protein misfolding and cellular stress, including neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2]

Introduction to the Integrated Stress Response (ISR) and Icerguastat

The Integrated Stress Response (ISR) is a fundamental signaling pathway that cells activate in response to a variety of stress conditions, such as the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress), amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the load of newly synthesized proteins entering the ER. This allows the cell to conserve resources and focus on resolving the stress.

However, the phosphorylation of eIF2α is a transient event, as the phosphatase complex formed by the catalytic subunit of protein phosphatase 1 (PP1c) and its stress-induced regulatory subunit, PPP1R15A (also known as GADD34), dephosphorylates eIF2α, allowing protein synthesis to resume.[2] In situations of chronic or excessive stress, premature dephosphorylation of eIF2α can lead to a buildup of misfolded proteins and ultimately, cell death.

Icerguastat is a derivative of guanabenz that has been developed to selectively inhibit the PPP1R15A/PP1c phosphatase complex without the α2-adrenergic activity associated with its parent compound.[2][3] This selectivity makes Icerguastat a promising therapeutic candidate for diseases driven by chronic cellular stress and protein misfolding.

Molecular Targets of Icerguastat

The primary and most well-characterized molecular target of Icerguastat is the Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A) .[2]

Mechanism of Action at the Molecular Level

Icerguastat does not directly inhibit the catalytic subunit of PP1 (PP1c). Instead, it selectively binds to the stress-induced regulatory subunit PPP1R15A.[2] This binding induces a conformational change in PPP1R15A, which in turn impairs the recruitment of the substrate, phosphorylated eIF2α, to the phosphatase complex.[5] By preventing the dephosphorylation of eIF2α, Icerguastat effectively prolongs the ISR, giving the cell more time to manage the stress-induced damage.

It is important to note that Icerguastat shows selectivity for the stress-inducible PPP1R15A over the constitutively expressed paralog, PPP1R15B.[2] This is a critical feature, as the complete lack of both PPP1R15A and PPP1R15B is lethal in mice.[2]

Recent studies have also suggested a potential secondary mechanism of action for Icerguastat, particularly in the context of excitotoxicity. Some evidence indicates that Icerguastat's neuroprotective effects in this setting may be independent of eIF2α phosphorylation and could involve the inhibition of the PP2A holoenzyme.[6][7] However, the primary and most extensively documented mechanism remains the selective inhibition of the PPP1R15A/PP1c phosphatase complex.

Signaling Pathway

The signaling pathway affected by Icerguastat is a critical branch of the Unfolded Protein Response (UPR) and the broader Integrated Stress Response.

Quantitative Data

While specific IC50 or Kd values for Icerguastat are not consistently reported across publicly available literature, preclinical studies have established effective concentrations in various models.

| Parameter | Value/Observation | Model System | Reference |

| Binding Affinity | Binds to a recombinant fragment of PPP1R15A (amino acids 325-636) but not the related PPP1R15B. | In vitro binding assay | [2] |

| Effective Concentration | 5 µM | Oligodendrocytes under stress | [3] |

| Neuroprotective Concentration | 1, 5, and 50 µM | Cortical neurons against NMDA-induced toxicity | [8] |

| In vivo Efficacy | Not specified in quantitative terms in the provided snippets, but shown to prevent motor, morphological, and molecular defects in mouse models of Charcot-Marie-Tooth 1B and ALS. | Mouse models | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the molecular effects of Icerguastat. Specific details may need to be optimized for different cell types and experimental conditions.

In Vitro Phosphatase Assay for PPP1R15A Activity

This assay is designed to measure the ability of Icerguastat to inhibit the dephosphorylation of eIF2α by the PPP1R15A/PP1c complex.

Materials:

-

Recombinant human PP1c

-

Recombinant human PPP1R15A (or a functional fragment)

-

Phosphorylated eIF2α (p-eIF2α) substrate

-

Icerguastat

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α

Procedure:

-

Prepare a reaction mixture containing PP1c and PPP1R15A in phosphatase assay buffer and incubate to allow complex formation.

-

Add varying concentrations of Icerguastat or vehicle control (e.g., DMSO) to the reaction mixture and incubate.

-

Initiate the phosphatase reaction by adding the p-eIF2α substrate.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the samples by Western blot using antibodies against p-eIF2α and total eIF2α.

-

Quantify the band intensities to determine the extent of dephosphorylation and calculate the inhibitory effect of Icerguastat.

Western Blot Analysis of eIF2α Phosphorylation in Cultured Cells

This protocol is used to assess the effect of Icerguastat on eIF2α phosphorylation in a cellular context, typically following the induction of ER stress.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa, or a relevant neuronal cell line)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

Icerguastat

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat cells with various concentrations of Icerguastat or vehicle for a specified time.

-

Induce ER stress by adding an ER stress-inducing agent (e.g., tunicamycin) and incubate for the desired duration.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Perform Western blotting with the indicated primary antibodies.

-

Detect with appropriate secondary antibodies and a chemiluminescent substrate.

-

Quantify band intensities to determine the relative levels of p-eIF2α, total eIF2α, and CHOP.

Conclusion

Icerguastat represents a targeted therapeutic approach to diseases characterized by chronic cellular stress and protein misfolding. Its primary molecular target, the PPP1R15A/PP1c phosphatase complex, is a key regulator of the Integrated Stress Response. By selectively inhibiting this complex, Icerguastat prolongs the protective effects of the ISR, offering a promising strategy to restore cellular proteostasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of Icerguastat and other modulators of the ISR, which hold significant potential for the development of novel therapies for a range of debilitating diseases. Further research is warranted to fully elucidate the quantitative aspects of Icerguastat's activity and to explore its potential secondary mechanisms of action.

References

- 1. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (icerguastat), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]

- 2. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]

- 5. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 6. Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]

- 8. mdpi.com [mdpi.com]

In-Vitro Pharmacological Profile of Icerguastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat (also known as IFB-088 and Sephin1) is a clinical-stage small molecule with a multifaceted pharmacological profile. Initially identified as a modulator of the Integrated Stress Response (ISR), emerging evidence suggests its neuroprotective effects may also stem from an ISR-independent mechanism involving the modulation of NMDA receptor-mediated excitotoxicity. This technical guide provides a comprehensive overview of the in-vitro pharmacology of Icerguastat, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Data

The in-vitro activity of Icerguastat has been characterized through various functional assays. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Neuroprotective Effects of Icerguastat Against NMDA-Induced Excitotoxicity

| Concentration (µM) | Neuronal Viability (% of Control) |

| 1 | 78.9 ± 4% |

| 5 | 100.9 ± 3.2% |

| 50 | 103.4 ± 3.6% |

Data derived from studies on cortical neurons exposed to NMDA-induced excitotoxicity.[1]

Table 2: Inhibition of Calpain Activation by Icerguastat

| Concentration (µM) | Reduction in αII-spectrin Cleavage (% of Control) |

| 1 | 51.3 ± 15.1% |

| 5 | 11.5 ± 7.5% |

| 50 | 0.01 ± 0.01% |

Data reflects the reduction of calpain-mediated cleavage of αII-spectrin in neurons treated with NMDA.[1]

Mechanism of Action: Signaling Pathways

Icerguastat's mechanism of action is currently understood to involve at least two distinct pathways: modulation of the Integrated Stress Response and inhibition of NMDA receptor-mediated excitotoxicity.

The Integrated Stress Response (ISR) Pathway

Icerguastat was initially described as a selective inhibitor of the regulatory subunit PPP1R15A of the PP1c phosphatase complex.[2][3] This inhibition leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR. Prolonged eIF2α phosphorylation attenuates global protein synthesis while selectively allowing the translation of stress-responsive proteins, ultimately aiding cellular recovery from proteotoxic stress.[2] However, it is noteworthy that some studies using purified enzyme systems did not observe direct inhibition of the PPP1R15A-PP1c complex by Icerguastat.

NMDA Receptor-Mediated Excitotoxicity Pathway

More recent findings indicate that Icerguastat confers neuroprotection through an ISR-independent mechanism by mitigating NMDA receptor-mediated excitotoxicity.[1] Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, which in turn activates downstream neurotoxic cascades, including the activation of the protease calpain. Icerguastat has been shown to reduce this pathological Ca2+ influx and subsequent calpain activation, thereby preventing neuronal death.[1] The direct binding site and IC50 for Icerguastat on the NMDA receptor have not been publicly disclosed.

Experimental Protocols

The following are representative protocols for key in-vitro assays used to characterize the pharmacological profile of Icerguastat.

In-Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a method to quantify the inhibitory effect of Icerguastat on purified calpain enzymes.

Materials:

-

Purified µ-calpain or m-calpain

-

Icerguastat

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

-

Calcium Chloride (CaCl₂) solution (100 mM)

-

DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Icerguastat in DMSO.

-

Create serial dilutions of Icerguastat in Assay Buffer to achieve the desired final concentrations for IC50 determination. Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

-

Dilute the purified calpain enzyme to the working concentration in ice-cold Assay Buffer immediately before use.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the serially diluted Icerguastat or vehicle control.

-

Add the diluted calpain enzyme solution to each well.

-

Initiate the reaction by adding the CaCl₂ solution to each well to activate the calpain.

-

Immediately add the fluorogenic substrate solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC) at regular intervals.

-

Calculate the rate of reaction for each concentration of Icerguastat.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Assessment of eIF2α Phosphorylation by Western Blot

This protocol provides a general framework for detecting changes in eIF2α phosphorylation in cell culture models following treatment with Icerguastat and a stress-inducing agent.

Materials:

-

Cell culture medium and supplements

-

Icerguastat

-

Stress-inducing agent (e.g., tunicamycin, thapsigargin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-eIF2α (Ser51) and anti-total-eIF2α)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Icerguastat or vehicle for a specified duration.

-

Induce cellular stress by adding a stress-inducing agent for the desired time.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total eIF2α for normalization.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-eIF2α to total eIF2α for each condition.

-

Conclusion

The in-vitro pharmacological profile of Icerguastat is complex, with evidence supporting at least two distinct mechanisms of action that contribute to its neuroprotective effects. While its role as a modulator of the Integrated Stress Response by prolonging eIF2α phosphorylation is well-documented in cellular models, recent studies highlight an important, ISR-independent activity in mitigating NMDA receptor-mediated excitotoxicity and subsequent calpain activation. Further research is warranted to fully elucidate the direct molecular targets and to determine the relative contributions of these pathways to the overall therapeutic potential of Icerguastat in various neurodegenerative and other protein misfolding diseases. The lack of publicly available, direct binding affinities and IC50 values for some of its proposed targets, such as the NMDA receptor, represents a current knowledge gap.

References

Icerguastat: A Modulator of the Integrated Stress Response for Protein Misfolding Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein misfolding diseases, a class of disorders characterized by the accumulation of aberrant protein conformations, present a significant therapeutic challenge. A promising strategy in this area is the modulation of the Integrated Stress Response (ISR), a key cellular pathway that regulates protein synthesis. Icerguastat (also known as IFB-088 or sephin1) is a first-in-class, orally available, brain-penetrant small molecule designed to modulate the ISR. By selectively inhibiting the PPP1R15A/PP1c phosphatase complex, icerguastat prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR. This action temporarily attenuates global protein synthesis, allowing cells to clear misfolded proteins and restore proteostasis. This technical guide provides a comprehensive overview of icerguastat's mechanism of action, preclinical data in various protein misfolding disease models, and clinical trial results, with a focus on its potential therapeutic applications.

Core Mechanism of Action: Targeting the Integrated Stress Response

Cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activates one of several eIF2α kinases (PERK, GCN2, PKR, HRI). These kinases phosphorylate eIF2α at Serine 51, which leads to a transient reduction in global protein translation. This adaptive response allows the cell to conserve resources and focus on refolding or degrading misfolded proteins. The ISR is resolved by the dephosphorylation of eIF2α, a process mediated by the PP1c phosphatase and its regulatory subunit, PPP1R15A (also known as GADD34).

Icerguastat is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1][2] By binding to the PPP1R15A subunit, it prevents the dephosphorylation of eIF2α, thereby prolonging the protective effects of the ISR.[3][4] This sustained reduction in protein synthesis provides a larger window for cellular chaperone and degradation systems to clear protein aggregates, ultimately restoring cellular homeostasis.[5] Notably, icerguastat does not affect the related constitutive phosphatase subunit PPP1R15B, ensuring that its effect is specific to the stress-induced response.[1]

A secondary mechanism of action for icerguastat involves the selective antagonism of NMDA receptors containing the NR2B subunit.[6][7] This activity may contribute to its neuroprotective effects by mitigating glutamate excitotoxicity, a pathological process implicated in several neurodegenerative diseases.[6][7]

Icerguastat's core mechanism of action.

Preclinical Evidence in Protein Misfolding Diseases

Icerguastat has demonstrated significant therapeutic potential in a range of preclinical models of protein misfolding diseases.

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, icerguastat has been shown to reduce the cytoplasmic mislocalization of TDP-43, a pathological hallmark in the majority of ALS cases.[8][9] It also improves motor neuron survival and motor function in both SOD1G93A mice and TDP-43 transgenic zebrafish.[8][10]

| Preclinical Model | Key Findings | Reference |

| SOD1G93A Mice | Improved motor neuron survival in the spinal cord. | [10] |

| TDP-43 Transgenic Zebrafish | Improved motor neuron survival and motor function. | [8] |

| Primary Rat Motor Neurons (Glutamate-induced stress) | Increased survival of motor neurons. | [11] |

Charcot-Marie-Tooth (CMT) Disease

In mouse models of CMT1A (C3-PMP22 mice) and CMT1B (MpzR98C/+ mice), oral administration of icerguastat improved motor function and neurophysiological parameters.[12] Furthermore, it enhanced myelination and reduced the activation of UPR markers.[12]

| Preclinical Model | Key Findings | Reference |

| MpzS63del Mice (CMT1B) | Prevented motor, morphological, and molecular defects. | [12] |

| C3-PMP22 Mice (CMT1A) | Improved motor function and myelination. | [12] |

| MpzR98C/+ Mice (CMT1B) | Improved motor function and myelination. | [12] |

Oculopharyngeal Muscular Dystrophy (OPMD)

In a Drosophila model of OPMD, oral treatment with icerguastat decreased muscle degeneration and the aggregation of the PABPN1 protein, the causative agent in this disease.[13][14] The therapeutic effect was shown to be dependent on GADD34, the fly homolog of PPP1R15A.[13]

| Preclinical Model | Key Findings | Reference |

| Drosophila model of OPMD | Decreased muscle degeneration and PABPN1 aggregation. | [13][14] |

Clinical Development: Phase 2a Trial in Bulbar-Onset ALS

A randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT05508074, P288ALS TRIAL) evaluated the safety and efficacy of icerguastat in patients with bulbar-onset ALS.[7]

| Trial Identifier | Phase | Indication | Status |

| NCT05508074 | 2a | Bulbar-Onset Amyotrophic Lateral Sclerosis | Completed |

Key Clinical Data:

| Population | Endpoint | Icerguastat + Riluzole | Placebo + Riluzole | p-value | Reference |

| Per-protocol (n=40) | Mean change in ALSFRS-R score (points/month) | -0.95 | -1.42 | Statistically significant | [7] |

The trial met its primary safety objective, with icerguastat being well-tolerated.[7] In the per-protocol population, there was a statistically significant and clinically meaningful slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[7] Biomarker analysis confirmed engagement of the ISR and oxidative stress pathways.[7]

Experimental Protocols

Western Blot for Phosphorylated eIF2α

This protocol is a generalized procedure for the detection of phosphorylated eIF2α in cell lysates.

-

Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

Gel Electrophoresis: Separate 20-40 µg of protein lysate on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for eIF2α phosphorylated at Serine 51 (e.g., Cell Signaling Technology #9721), diluted in 5% BSA/TBST.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

- 1. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 4. Exploiting the selectivity of protein phosphatase 1 for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS in Life Science Alliance - BioSpace [biospace.com]

- 7. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]

- 8. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]

- 9. newsworthy.ai [newsworthy.ai]

- 10. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]

- 11. researchgate.net [researchgate.net]

- 12. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The small compound Icerguastat reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]

Icerguastat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat, also known as Sephin1 and IFB-088, is a first-in-class, orally available small molecule drug candidate with a promising pharmacokinetic profile for targeting the central and peripheral nervous system.[1] It is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit 15A (PPP1R15A), a key component of the Integrated Stress Response (ISR). By inhibiting the PPP1R15A/PP1c phosphatase complex, Icerguastat prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the ISR. This mechanism of action has shown therapeutic potential in preclinical models of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth disease, and Oculopharyngeal Muscular Dystrophy (OPMD), by giving stressed cells more time to repair or eliminate misfolded proteins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of Icerguastat, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identifiers

Icerguastat is a guanabenz derivative, differing by one chlorine atom, and notably lacks the α2-adrenergic agonist activity of its parent compound, thereby avoiding hypotensive side effects.[3]

| Identifier | Value |

| IUPAC Name | 2-[(E)-(2-chlorophenyl)methylideneamino]guanidine |

| SMILES | C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl |

| Molecular Formula | C₈H₉ClN₄ |

| Molecular Weight | 196.64 g/mol |

| CAS Number | 951441-04-6 |

| Other Names | Sephin1, IFB-088 |

Physicochemical Properties

A comprehensive, experimentally determined set of physicochemical properties for Icerguastat is not publicly available in a consolidated format. The following table includes computed and any available experimental data.

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 76.8 Ų | PubChem |

| Solubility (in DMSO) | ≥ 3.9 mg/mL | Selleckchem |

| Calculated LogD7.4 | 1-3 | Analysis of Anti-Schistosomal Compounds |

Pharmacological Properties

Mechanism of Action

Icerguastat's primary mechanism of action is the selective inhibition of the PPP1R15A (also known as GADD34) regulatory subunit of the PP1c phosphatase complex.[1] This complex is responsible for the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).

The phosphorylation of eIF2α is a central event in the Integrated Stress Response (ISR), a cellular pathway activated by various stressors such as endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. Phosphorylated eIF2α (p-eIF2α) leads to a global attenuation of protein synthesis, reducing the load of newly synthesized proteins on the cellular machinery. However, it selectively allows for the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.

By inhibiting the dephosphorylation of eIF2α, Icerguastat prolongs the ISR, giving cells additional time to manage proteotoxic stress by refolding or degrading misfolded proteins.[1]

Pharmacokinetics (ADME Profile)

Detailed quantitative ADME data for Icerguastat from formal preclinical development studies are not extensively published. However, available information indicates the following:

| Parameter | Observation | Source |

| Absorption | Orally available. | [1] |

| Distribution | Capable of crossing the blood-brain barrier to target the central and peripheral nervous system. | InFlectis BioScience |

| Metabolism | Shares a similar metabolic profile with its parent compound, guanabenz. | [3] |

| Excretion | Specific excretion pathways and rates have not been detailed in publicly available literature. |

Signaling Pathway and Experimental Workflows

The Integrated Stress Response (ISR) Pathway and Icerguastat's Point of Intervention

The diagram below illustrates the canonical Integrated Stress Response (ISR) pathway, highlighting the role of eIF2α phosphorylation and the inhibitory action of Icerguastat on the PPP1R15A-PP1c phosphatase complex.

Experimental Workflow: Assessing Icerguastat's Effect on eIF2α Phosphorylation via Western Blot

The following diagram outlines a typical workflow for determining the effect of Icerguastat on the phosphorylation of eIF2α in a cellular model.

Key Experimental Protocols

Western Blot for Phosphorylated eIF2α (p-eIF2α) and Total eIF2α

This protocol is adapted from standard procedures and should be optimized for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

-

Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.

-

Induce cellular stress using an appropriate agent (e.g., 1 µg/mL tunicamycin for ER stress).

-

Co-treat with desired concentrations of Icerguastat or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and total eIF2α, diluted in blocking buffer, overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the p-eIF2α signal to the total eIF2α signal, and then to the loading control.

Quantitative Western Blot for CHOP Expression

CHOP (CCAAT-enhancer-binding protein homologous protein), also known as GADD153, is a transcription factor induced downstream of ATF4 during prolonged ER stress. Its expression is often used as a marker of ISR activation.

The protocol is similar to that for p-eIF2α, with the following key differences:

-

Primary Antibody: Use a validated primary antibody specific for CHOP.

-

Sample Loading: It may be necessary to load a higher amount of total protein (e.g., 50-100 µg) to detect CHOP, as its basal expression is low.

-

Positive Control: Include a positive control sample from cells treated with a known potent ER stress inducer (e.g., tunicamycin or thapsigargin) for an extended period (e.g., 16-24 hours) to ensure antibody and protocol efficacy.

-

Quantification: Normalize the CHOP band intensity to a loading control (e.g., β-actin or GAPDH).

Clinical Development Overview

Icerguastat is currently in clinical development for several neurodegenerative diseases.

| Indication | Phase | Status | Key Findings/Endpoints |

| Amyotrophic Lateral Sclerosis (ALS) | Phase II | Completed | Showed a trend towards slower disease progression on the ALSFRS-R scale. Biomarker data indicated activation of the ISR and reduction in oxidative stress.[4][5] |

| Charcot-Marie-Tooth Disease | Phase I | Ongoing | Safety and tolerability in healthy volunteers. |

| Multiple Sclerosis | Preclinical | - | Preclinical studies suggest potential therapeutic benefit. |

A Phase 2 trial (NCT05508074) in patients with bulbar-onset ALS investigated the safety and efficacy of Icerguastat (50 mg/day) in combination with riluzole.[6][7][8] The study was a randomized, double-blind, placebo-controlled trial.

Conclusion

Icerguastat represents a promising therapeutic approach for a range of neurodegenerative diseases characterized by proteotoxic stress. Its targeted mechanism of action, favorable preclinical safety and efficacy data, and oral bioavailability make it a compelling candidate for further clinical investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the study and application of this novel ISR modulator. Further research is warranted to fully elucidate its ADME profile and to establish its clinical utility in various patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. elifesciences.org [elifesciences.org]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Preclinical absorption, distribution, metabolism and excretion (ADME) characterization of ICAM1988, an LFA-1/ICAM antagonist, and its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

Icerguastat in Amyotrophic Lateral Sclerosis: An In-Depth Technical Review of Early-Stage Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (also known as IFB-088) is an investigational small molecule drug candidate that has shown promise in early-stage clinical trials for the treatment of Amyotrophic Lateral Sclerosis (ALS), particularly the bulbar-onset form of the disease. Developed by Inflectis Bioscience, Icerguastat is designed to combat neurodegeneration through a dual mechanism of action: modulating the Integrated Stress Response (ISR) and reducing excitotoxicity by inhibiting NR2B-containing N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the available early-stage clinical trial data, experimental protocols, and the underlying signaling pathways.

I. Quantitative Clinical Trial Data

An early-stage, Phase 2a clinical trial (P288ALS TRIAL; NCT05508074) has been completed to evaluate the safety and efficacy of Icerguastat in patients with bulbar-onset ALS. The trial was a randomized, double-blind, placebo-controlled study.[1][2][3]

Primary and Secondary Outcome Measures

The primary objective of the P288ALS trial was to assess the safety and tolerability of Icerguastat.[2] The study met its primary endpoint, with Icerguastat being deemed safe and well-tolerated.[1]

Secondary efficacy endpoints included the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, a validated measure of disease progression. While the trial was not powered to demonstrate efficacy, promising trends were observed.[2]

| Outcome Measure | Icerguastat (25 mg twice daily) + Riluzole | Placebo + Riluzole | Population | Source |

| Mean Rate of Decline in ALSFRS-R Score (points/month) | -0.95 | -1.42 | Per Protocol (n=40) | [1] |

II. Experimental Protocols

A. Clinical Trial Protocol (NCT05508074)

Study Design: A prospective, international, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[3]

Participant Population: 51 patients with bulbar-onset ALS.[1][4]

Intervention:

-

Treatment Group: Icerguastat 25 mg administered orally twice daily, in combination with Riluzole (100 mg/day).[1][3]

-

Control Group: Placebo administered orally twice daily, in combination with Riluzole (100 mg/day).[1][3]

Duration: 6 months.[2]

Key Assessments:

-

Safety: Monitored throughout the study.

-

Efficacy: Assessed using the ALSFRS-R score, as well as other measures of clinical progression.[2][3]

-

Biomarkers: A range of biomarkers were evaluated to understand the biological effects of Icerguastat.[2]

B. Biomarker Analysis Methodologies (General Overview)

While specific, detailed protocols from the Icerguastat trial have not been fully published, the methodologies for the key biomarkers assessed are generally established in the field of ALS research.

1. TDP-43 Mis-localization: The trial results indicated that Icerguastat had a substantiated effect on TDP-43 mis-localization.[2] Quantification of TDP-43 pathology in clinical trials can be performed on patient-derived samples, such as cerebrospinal fluid (CSF) or plasma extracellular vesicles.[5] Methodologies often involve immunoassays like ELISA or Meso Scale Discovery (MSD) to measure total and phosphorylated TDP-43 levels.[6][7] More advanced techniques such as mass spectrometry can be used for absolute quantification of TDP-43 fragments in tissue samples.[8][9][10][11]

2. Oxidative Stress Markers: The study reported that Icerguastat demonstrated activity on oxidative stress pathways.[2] Common biomarkers for oxidative stress in ALS clinical trials include 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA).[6][12] These markers can be measured in blood (serum/plasma) or urine using techniques such as ELISA, high-performance liquid chromatography (HPLC), or mass spectrometry-based methods.[7][13][14]

3. Neurodegeneration Markers (Neurofilament Light Chain - NfL): The press release mentioned an effect on neurodegeneration.[2] NfL is a well-established biomarker of neuroaxonal damage in ALS.[15][16] It is typically measured in serum or plasma using highly sensitive immunoassays such as Single Molecule Array (Simoa) or electrochemiluminescence (ECL) assays.[17][18]

III. Signaling Pathways and Mechanism of Action

Icerguastat's therapeutic potential in ALS is attributed to its dual mechanism of action, targeting two key pathological processes in neurodegeneration.

A. Modulation of the Integrated Stress Response (ISR)

Cellular stressors, including the accumulation of misfolded proteins characteristic of ALS, trigger the ISR. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This leads to a temporary shutdown of global protein synthesis while selectively promoting the translation of stress-responsive genes. Icerguastat is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. By inhibiting this phosphatase, Icerguastat prolongs the phosphorylation of eIF2α, thereby enhancing the adaptive effects of the ISR to mitigate cellular stress.[19][20][21]

B. Inhibition of NR2B-Containing NMDA Receptors and Reduction of Excitotoxicity

Excitotoxicity, primarily mediated by excessive glutamate activation of NMDA receptors, is a major contributor to motor neuron death in ALS. The influx of calcium (Ca2+) through these receptors triggers downstream neurotoxic cascades. Icerguastat selectively antagonizes NMDA receptors that contain the NR2B subunit. These receptors are often linked to cell death pathways. By blocking these specific receptors, Icerguastat aims to reduce the harmful effects of excessive glutamate signaling without interfering with the normal physiological functions of other NMDA receptor subtypes.[3][22][23]

IV. Experimental Workflow

The general workflow for a clinical trial like the P288ALS study involves several key stages, from patient recruitment to data analysis.

V. Conclusion and Future Directions

The early-stage clinical data for Icerguastat in patients with bulbar-onset ALS are encouraging, demonstrating a favorable safety profile and a potential to slow disease progression. The dual mechanism of action, targeting both the Integrated Stress Response and excitotoxicity, represents a novel and promising therapeutic strategy for this devastating neurodegenerative disease.

Further investigation in larger, adequately powered clinical trials is warranted to confirm these preliminary efficacy signals and to further elucidate the role of Icerguastat in modifying the course of ALS. The biomarker data from the Phase 2a study, once fully published, will be crucial for understanding the in vivo biological activity of Icerguastat and for identifying patient populations most likely to respond to this therapy. A new Phase 2 trial has been initiated (NCT07832341), which will hopefully provide more definitive answers on the potential of Icerguastat as a treatment for ALS.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]

- 3. InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients - BioSpace [biospace.com]

- 4. Inflectis - InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis; Anticipates Initial Results Later this Year [inflectisbioscience.reportablenews.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. Trends in clinical studies evaluating neurofilament light chain as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. health-holland.com [health-holland.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Blog: Neurofilament Light Chain: A Biomarker for ALS Prog... | ALS TDI [als.net]

- 16. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. neurology.org [neurology.org]

- 19. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research Portal - Studying the role of Integrated Stress Response in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia [research.kuleuven.be]

- 21. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Excitotoxicity in vitro by NR2A- and NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Icerguastat's Impact on eIF2α Phosphorylation and Translational Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat (also known as Sephin1 and IFB-088) is a novel small molecule modulator of the Integrated Stress Response (ISR), a crucial cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins. The ISR's primary regulatory node is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). Icerguastat is reported to prolong the phosphorylated state of eIF2α by targeting the regulatory subunit of its phosphatase complex. This guide provides a comprehensive technical overview of Icerguastat's mechanism of action, its impact on eIF2α phosphorylation and translational control, and detailed experimental protocols for its study.

Introduction to the Integrated Stress Response (ISR) and eIF2α Phosphorylation

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of pathological and physiological stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of eIF2α at serine 51. This phosphorylation is catalyzed by one of four known kinases: PERK, GCN2, PKR, and HRI, each responding to different stress signals.

Phosphorylated eIF2α (p-eIF2α) has a high affinity for eIF2B, a guanine nucleotide exchange factor essential for recycling eIF2 to its active, GTP-bound state. By sequestering eIF2B, p-eIF2α inhibits the initiation of cap-dependent translation, leading to a global decrease in protein synthesis. This conserves resources and reduces the load of newly synthesized proteins entering the ER, thereby mitigating cellular stress. Paradoxically, under these conditions of reduced global translation, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions are preferentially translated. The most well-characterized of these is ATF4, a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.

The dephosphorylation of eIF2α, which allows for the resumption of protein synthesis, is primarily mediated by a phosphatase complex composed of the catalytic subunit of protein phosphatase 1 (PP1c) and one of its regulatory subunits, either the constitutive PPP1R15B (CReP) or the stress-inducible PPP1R15A (GADD34).[1]

Icerguastat's Mechanism of Action